Squalamine was originally isolated from the dogfish shark (Squalus acanthias) and has since been synthesized in the laboratory. The lactate form of squalamine is created by combining squalamine with lactic acid, resulting in a compound that retains the biological activity of squalamine while enhancing its solubility and stability in physiological conditions .
The synthesis of squalamine lactate involves several steps:
The synthesis requires careful control of conditions such as temperature, solvent choice, and concentration to ensure high yields and purity of the final product. Techniques such as high-performance liquid chromatography are employed for purification and characterization .
The molecular structure of squalamine lactate hydrate features a steroid backbone linked to a polyamine chain. The specific arrangement includes:
The compound exhibits polymorphism, existing in various crystalline forms that can influence its pharmacological properties .
Key structural data include:
Squalamine lactate undergoes several chemical reactions relevant to its biological activity:
The stability profile of squalamine lactate hydrate is critical for its formulation as a drug. Studies have shown that different solid forms exhibit varied stability under storage conditions, impacting their shelf-life and efficacy .
Squalamine lactate exerts its effects primarily through:
Clinical studies have demonstrated the efficacy of squalamine lactate in reducing choroidal neovascularization in patients with age-related macular degeneration, highlighting its potential as a therapeutic agent .
Relevant analyses such as thermogravimetric analysis provide insights into moisture content and thermal stability, which are essential for formulation development .
Squalamine lactate hydrate has several scientific uses:
Ongoing research continues to explore additional applications in oncology and other fields where angiogenesis plays a critical role .
Squalamine lactate hydrate is derived from the aminosterol squalamine, originally isolated in 1993 from the stomach, liver, and gallbladder tissues of the spiny dogfish shark (Squalus acanthias) [6] [10]. This discovery emerged from investigations into the remarkable innate immunity of sharks, which exhibit unusual resistance to microbial infections despite their primitive immune systems. The isolation process involved methanol extraction of shark tissues followed by extensive chromatographic purification, revealing squalamine as the dominant aminosterol constituent [6] [10].
The natural occurrence of squalamine in Squalus acanthias represents a sophisticated biochemical adaptation. Chemically, squalamine (C~34~H~65~N~3~O~5~S) comprises a sterol nucleus with a polyamine-spermine moiety at carbon 3 and a sulfate group at carbon 24, creating an amphipathic zwitterion [6]. Subsequent analyses identified seven structurally related aminosterols in dogfish liver, including trodusquemine, which features a spermine side chain instead of spermidine [10]. The natural concentrations of squalamine vary significantly across tissues, with the highest levels found in the liver (approximately 200-300 μg/g tissue) and gallbladder, suggesting a potential role in hepatic protection and bile function [6] [10].
Table 1: Aminosterol Profile in Squalus acanthias Tissues
| Tissue Source | Primary Aminosterols | Approximate Concentration (μg/g tissue) | Biological Role |
|---|---|---|---|
| Liver | Squalamine, Trodusquemine | 200-300 | Antimicrobial protection |
| Gallbladder | Squalamine | 150-250 | Bile component |
| Stomach | Squalamine | 50-100 | Barrier protection |
| Intestine | Squalamine derivatives | 30-80 | Gut immunity |
| Blood cells | Squalamine | 10-20 | Systemic immunity |
Isolation challenges stem from the complex lipid matrix of shark tissues and the compound's amphiphilic nature, which complicates separation from phospholipids. Modern isolation techniques employ high-performance countercurrent chromatography and solid-phase extraction with cationic exchange resins to achieve purities exceeding 95% [6]. The natural function of squalamine in sharks involves membrane disruption of microbial pathogens, explaining the broad-spectrum antibacterial and antifungal activities observed in vitro [6] [10]. Interestingly, squalamine was later identified in the circulating white blood cells of the sea lamprey (Petromyzon marinus), suggesting convergent evolution of this chemical defense mechanism in ancient vertebrates [10].
Due to limited natural availability and sustainability concerns regarding shark harvesting, efficient synthetic routes from readily available steroid precursors have been developed. Cholic acid, a primary bile acid abundant in bovine sources, serves as the principal starting material for industrial-scale squalamine production [10]. The semi-synthetic approach requires strategic modifications at C-3, C-7, C-24, and C-27 positions to achieve the target structure.
The first reported synthesis by Moriarty et al. (1994) employed 3β-acetoxy-5-cholic acid as the starting material in a 17-step sequence with an overall yield of merely 0.3% [10]. Key transformations included: (1) protection of the carboxylic acid as a methyl ester; (2) selective reduction of carbonyl groups; (3) deprotection and oxidation to form a 3-keto intermediate; (4) reductive amination with Boc-protected spermidine; and (5) sulfation at C-24. The critical C24 stereochemical challenge was addressed through chromatographic separation of diastereomers after introducing the sulfate group [10].
Significant improvements emerged through alternative synthetic strategies. A 19-step synthesis from stigmasterol achieved a 19% overall yield by exploiting the existing double bond at C22-C23 for side chain modification [10]. The pivotal advancement came from Zhang et al. (1998), who developed a streamlined 5-step route from 7α-(benzyloxy)-3-dioxolan-cholestan-24R-ol with 60% overall yield [10]. This approach featured:
Table 2: Comparative Synthetic Routes to Squalamine Core
| Starting Material | Key Steps | Total Steps | Overall Yield | Critical Innovation |
|---|---|---|---|---|
| 3β-Acetoxy-5-cholic acid | Esterification, reduction, deprotection, oxidation, reductive amination | 17 | 0.3% | First synthetic route |
| Stigmasterol | Ozonolysis, Julia-Kocienski olefination, reductive amination | 19 | 19% | Side-chain reconstruction |
| 7α-(Benzyloxy)-3-dioxolan-cholestan-24R-ol | Sulfation, deprotection, reductive amination, hydrogenolysis | 5 | 60% | Minimal protection strategy |
The most efficient contemporary methods employ 24R-hydroxycholesterol derivatives obtained via microbial biotransformation as advanced intermediates. Modern optimizations focus on one-pot multistep reactions, particularly for the critical reductive amination step, which now utilizes sodium triacetoxyborohydride in anhydrous DMF to achieve yields exceeding 85% [10]. The stereochemical integrity at C24 is maintained throughout the synthesis by using enantiomerically pure starting materials derived from microbial hydroxylation of cholesterol [10].
The conversion of squalamine base to squalamine lactate hydrate involves specific pharmaceutical optimization to enhance solubility and stability. Lactate conjugation occurs through acid-base reaction between the polyamine groups of squalamine and lactic acid, forming a stable hydrated salt [6] [10]. Critical process parameters include stoichiometric control, temperature modulation, and crystallization conditions.
The optimal conjugation protocol employs a 1:1 molar ratio of squalamine to L-lactic acid in anhydrous ethanol at 40-45°C, followed by controlled cooling to induce crystallization [10]. Hydrate formation requires exposure to 30-50% relative humidity during drying to achieve the monohydrate stoichiometry (C~34~H~65~N~3~O~5~S·C~3~H~6~O~3·H~2~O) consistently [6]. Analytical characterization confirms the lactate moiety's presence through distinctive ~1~H-NMR signals at δ 4.25 (q, 1H) and 1.35 (d, 3H), along with FT-IR carbonyl stretching at 1725 cm⁻¹ [6].
Sulfation at C24 presents distinct challenges due to regioselectivity requirements and acid sensitivity of the polyamine side chain. Modern approaches employ the sulfur trioxide-trimethylamine complex in dimethylformamide at 0-5°C, achieving >95% regioselectivity for the C24 hydroxyl group without protection of the C7 hydroxyl [6] [10]. The reaction progress is monitored by TLC (R~f~ 0.3 in chloroform-methanol-water 65:25:4) and mass spectrometry (characteristic 96 Da increase). Post-sulfation purification utilizes ion-exchange chromatography with gradient elution (0.1M to 1.0M ammonium acetate in methanol-water) to separate the monosulfated product from disulfated impurities [6].
Process analytical technology tools have been implemented for real-time monitoring, including in-line FTIR for sulfation completion and Raman spectroscopy for hydrate characterization during lyophilization. The optimized lactate salt demonstrates superior aqueous solubility (≥36.66 mg/mL in water) compared to the phosphate or citrate salts, making it preferable for pharmaceutical formulation [6] [10].
Squalamine lactate hydrate exhibits complex solid-state behavior with multiple crystalline forms arising from conformational flexibility in the polyamine chain and variable hydration states. Two predominant polymorphs have been characterized: Form A (thermodynamically stable) and Form B (kinetically favored) [1] [6].
Table 3: Characteristics of Squalamine Lactate Hydrate Polymorphs
| Property | Form A | Form B |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2~1~ | P2~1~2~1~2~1~ |
| Unit Cell Parameters | a=12.45Å, b=7.82Å, c=15.30Å, β=105.5° | a=10.85Å, b=13.72Å, c=24.63Å |
| Hydration State | Monohydrate | Hemihydrate |
| Thermal Behavior | Melting endotherm at 218°C | Dehydration at 85°C, melt at 210°C |
| Stability | Stable at 25°C/60% RH for >6 months | Converts to Form A at >40% RH |
Form A is obtained through slow antisolvent crystallization from ethanol-water (4:1) at 5°C, yielding prismatic crystals with monohydrate stoichiometry. The crystal structure reveals an extensive hydrogen-bonding network involving the sulfate oxygen, lactate hydroxyl, and water molecules, creating a stable three-dimensional framework [1]. The spermidine chain adopts an extended all-anti conformation stabilized by N-H···O hydrogen bonds to lactate (2.89Å) and water (2.78Å) [1].
Form B crystallizes preferentially from acetone under rapid cooling conditions and exists as a hemihydrate. It displays a different hydrogen-bonding pattern with a direct N-H···O~sulfate~ interaction (2.82Å) and lacks the water-mediated bridges found in Form A [1]. This polymorph is metastable and undergoes solid-state transition to Form A upon exposure to humidity above 40% RH, as confirmed by dynamic vapor sorption analysis [6].
Stereochemical control at C24 remains critical throughout polymorph production. The natural 24R configuration is essential for optimal biological activity, as evidenced by the 5-10 fold reduced potency of the 24S-epimer in antimicrobial and antiangiogenic assays [6] [10]. Crystallization-induced asymmetric transformation (CIAT) techniques have been developed to enhance stereopurity, utilizing chiral solvating agents such as (-)-sparteine during recrystallization to achieve >99.5% diastereomeric excess of the 24R-form [10].
Industrial translation of squalamine lactate hydrate synthesis presents significant scalability challenges stemming from the molecule's structural complexity, multiple chiral centers, and labile functionalities. The primary bottlenecks occur in four domains: raw material sourcing, reaction scalability, purification efficiency, and stereochemical control [10].
Raw material limitations center on securing sufficient quantities of enantiomerically pure 24-hydroxycholesterol for large-scale production. Current commercial processes employ biotechnological solutions using engineered Saccharomyces cerevisiae strains expressing cytochrome P450 enzymes (CYP46A1 homologs) to hydroxylate cholesterol at C24 with >98% enantiomeric excess [10]. This biotransformation step typically achieves 70-75% yield at multi-kilogram scale.
Reaction scalability issues particularly affect the reductive amination step (steroid ketone + N-Boc-spermidine), which requires careful control of imine formation kinetics and reduction specificity. Optimized large-scale protocols employ continuous flow chemistry with in-line water removal (molecular sieves) and catalytic hydrogenation (Pd/C) instead of borohydride reductants, achieving consistent 85-90% yields at >100L scale [10]. The sulfation reaction presents exothermic challenges requiring specialized heat-exchange reactors and precise stoichiometric control to prevent over-sulfation at C7.
Purification complexities arise from the polar polyamine and anionic sulfate functionalities, which complicate typical steroid isolation methods. Industrial-scale purification employs simulated moving bed (SMB) chromatography with strong cation-exchange resins (sulfonated styrene-divinylbenzene copolymers) and stepwise elution with ammonium hydroxide-methanol gradients [10]. This technology reduces solvent consumption by 65% and increases throughput 4-fold compared to batch chromatography.
The final lactate conjugation and hydrate formation require strict control over crystallization kinetics to ensure consistent polymorphic form. Scale-up studies reveal that seeding with Form A crystals during cooling crystallization (0.5% w/w seed loading) at 0.5°C/min cooling rate consistently produces the stable monohydrate polymorph. Lyophilization parameters are critical for hydrate stability, with optimized conditions including -40°C freezing, -15°C primary drying at 100 mTorr, and 25°C secondary drying at 50 mTorr [6].
Process economics analysis indicates that despite these optimizations, the cost of goods remains dominated by the multi-step synthesis (approximately 65% of total production cost), with purification accounting for 25% and raw materials 10% [10]. Future improvements focus on enzymatic sulfation using aryl sulfotransferases from Eubacterium spp. and direct fermentation approaches using engineered steroid-producing mycobacteria to consolidate synthetic steps.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6